

# UT-34: A Comprehensive Technical Guide for Researchers

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# A Novel Pan-Androgen Receptor Antagonist and Selective Degrader

For researchers, scientists, and drug development professionals, this document provides an indepth overview of the chemical structure, properties, and mechanism of action of **UT-34**, a promising agent in the landscape of prostate cancer therapeutics.

**UT-34** is a novel, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and a selective androgen receptor degrader (SARD).[1][2][3] Its dual mechanism of action, targeting both the ligand-binding domain (LBD) and the activation function-1 (AF-1) domain of the AR, positions it as a potential next-generation therapeutic for castration-resistant prostate cancer (CRPC), including cases resistant to current therapies like enzalutamide.[2][3][4]

### **Chemical Structure and Physicochemical Properties**

**UT-34**, with the IUPAC name (2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluoropyrazol-1-yl)-2-hydroxy-2-methylpropanamide, is a small molecule with the chemical formula C15H12F4N4O2.[1][5][6] Its unique structure allows for potent and selective interaction with the androgen receptor.



Property	Value	Reference
CAS Number	2168525-92-4	[1][2][5][6][7][8]
Molecular Formula	C15H12F4N4O2	[1][5][6][7]
Molecular Weight	356.27 g/mol	[1][7]
Appearance	White to off-white solid powder	[1]
LogP	1.3	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	8	[1]
Rotatable Bond Count	4	[1]
SMILES	FC1C=NN(C=1)CINVALID- LINK(C)O	[1]
InChI Key	YDRMSDHDYRAUBR- AWEZNQCLSA-N	[1][5]

# Pharmacological Properties and Mechanism of Action

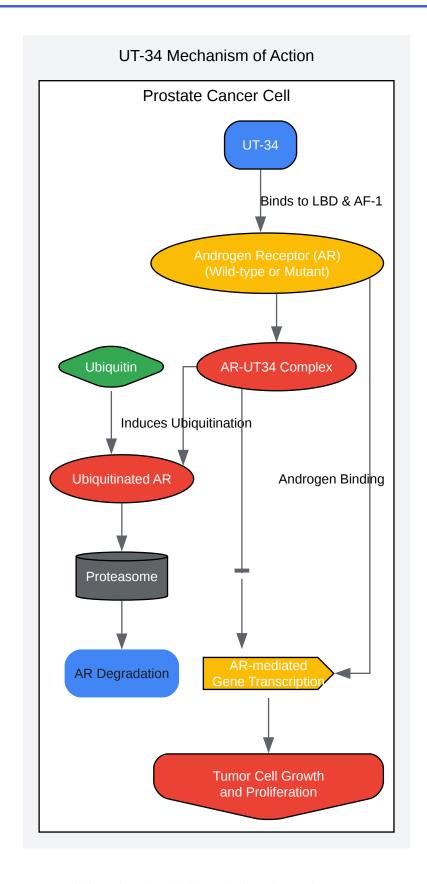
**UT-34** exhibits potent antagonist activity against both wild-type and mutant forms of the androgen receptor.[2][3][7] A key feature of **UT-34** is its ability to induce the degradation of the AR, including the splice variant AR-V7, through the ubiquitin-proteasome pathway.[2][4][9][10] This degradation is crucial for overcoming resistance mechanisms observed with conventional AR antagonists.[4]



Target	IC50 (nM)	Reference
Wild-type AR	211.7	[2][3][7][9]
F876L-AR	262.4	[2][3][7][9]
W741L-AR	215.7	[2][3][7][9]
T877A-AR	80.78	[11]

The mechanism of **UT-34**-induced AR degradation involves its binding to both the LBD and the AF-1 domain in the N-terminus of the AR.[2][4][9] This interaction promotes a conformational change in the AR, leading to its ubiquitination and subsequent degradation by the proteasome. [4]





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UT-34 induced AR degradation pathway.



# Experimental Protocols In Vitro Assays

Western Blot Analysis for AR Levels:[1]

- · Cell Line: LNCaP cells.
- Treatment: Cells are treated with **UT-34** at concentrations of 0.1  $\mu$ M, 1  $\mu$ M, and 10  $\mu$ M for 24 hours.
- Protocol: Following treatment, total protein is extracted from the cells. Protein concentration
  is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to
  a PVDF membrane. The membrane is blocked and then incubated with a primary antibody
  specific for the androgen receptor. After washing, the membrane is incubated with a
  secondary antibody conjugated to horseradish peroxidase. The signal is detected using an
  enhanced chemiluminescence (ECL) substrate. A reduction in the band intensity
  corresponding to the AR indicates degradation.

Gene Expression Analysis:[2][10]

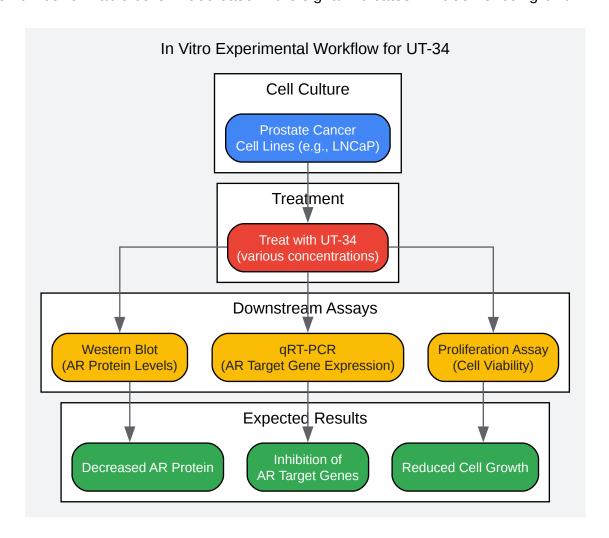
- Cell Line: LNCaP-ARV7 cells.
- Treatment: Cells are treated with UT-34 (e.g., 10 μM) for 24 hours in the presence of 0.1 nM R1881 (a synthetic androgen) or 10 ng/mL Doxycycline (to induce AR-V7 expression).
- Protocol: Total RNA is isolated from the treated cells using a suitable RNA extraction kit. The
  RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is
  performed using primers specific for AR target genes such as PSA (prostate-specific antigen)
  and FKBP5. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
  Inhibition of R1881-induced gene expression demonstrates the antagonistic activity of UT34.

Cell Proliferation Assay:[2]

Cell Line: LNCaP cells.



- Treatment: Cells are treated with increasing concentrations of UT-34 (starting from 100 nM up to 10 μM) for a specified period (e.g., 72 hours).
- Protocol: Cell viability or proliferation is assessed using a standard method such as the MTT or CellTiter-Glo assay. The absorbance or luminescence is measured, which correlates with the number of viable cells. A decrease in the signal indicates inhibition of cell growth.



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Workflow for in vitro evaluation of UT-34.

### **In Vivo Studies**

Xenograft Mouse Model:[1]

• Animal Model: Non-obese diabetic/severe combined immunodeficiency Gamma (NSG) mice.



- Tumor Induction: Mice are subcutaneously injected with enzalutamide-resistant MR49F prostate cancer cells.
- Treatment: Once tumors are established, mice are treated with UT-34 at doses of 20 mg/kg or 40 mg/kg.
- Administration: Oral administration, daily for 14 days.
- Endpoint: Tumor growth is monitored throughout the study. At the end of the study, seminal
  vesicle weight is measured as a marker of androgen-dependent tissue response. A decrease
  in tumor volume and seminal vesicle weight indicates the in vivo efficacy of UT-34.

## **Preclinical Efficacy and Safety**

In preclinical models, **UT-34** has demonstrated significant anti-prostate cancer activity.[1][2] It effectively inhibits the growth of enzalutamide-sensitive and -resistant prostate cancer xenografts.[4] Notably, at doses that induce AR degradation, **UT-34** can cause tumor regression.[4][11] The compound has shown a broad safety margin with no cross-reactivity with other nuclear receptors like the estrogen receptor (ER), progesterone receptor (PR), or glucocorticoid receptor (GR).[2][4][9]

### Conclusion

**UT-34** represents a significant advancement in the development of androgen receptor-targeted therapies. Its dual mechanism as a pan-AR antagonist and a selective AR degrader offers a promising strategy to overcome the challenges of drug resistance in prostate cancer. The preclinical data strongly support its continued investigation as a potential next-generation therapeutic for patients with advanced and resistant forms of the disease. **UT-34** (also known as ONCT-534) has advanced to Phase I/II clinical trials.[10]

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